Tonalide

Übersicht

Beschreibung

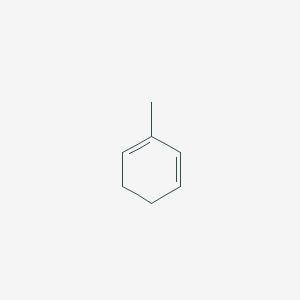

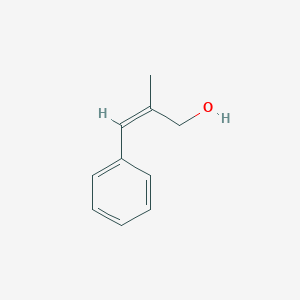

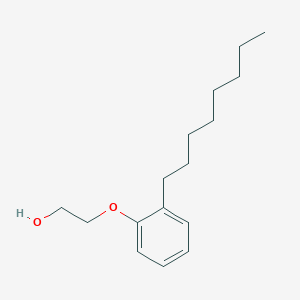

Tonalide, also known as 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline, is a synthetic polycyclic musk compound widely used in the fragrance industry. Discovered in the early 1950s, it became popular in the 1970s as a fragrance ingredient due to its musk-like scent and stability. This compound is recognized for its ability to harmonize and enhance the overall fragrance profile, making it a preferred choice in various cosmetic and personal care products .

Wissenschaftliche Forschungsanwendungen

Tonalide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound in studies of polycyclic musks and their environmental impact.

Biology: Investigated for its potential effects on aquatic ecosystems due to its persistence and bioaccumulation.

Medicine: Studied for its potential allergenic and sensitizing properties in cosmetic products.

Industry: Widely used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products .

Wirkmechanismus

Target of Action

Tonalide is primarily used in perfumes and is known for its musk-like fragrance . It is a lipophilic compound that can bioaccumulate in aquatic organisms, particularly in fish blood . .

Mode of Action

Research suggests that this compound can play bidirectional roles in damaging amino acids: it acts as a photosensitizer and a reactive activator . As a photosensitizer, the singlet oxygen generated from the this compound photosensitization can cause oxidative damage to amino acids . Furthermore, the carbonyl group of this compound can activate the nitrogen-containing group of amino acids through electron transfer .

Biochemical Pathways

It is known that the compound can undergo oh-initiated indirect photochemical transformation, which can lead to the formation of transformation products (tps) that may have increased bioaccumulation potential and ecotoxicological effects .

Pharmacokinetics

Given its lipophilic nature and its ability to bioaccumulate in aquatic organisms, it can be inferred that this compound may have significant absorption and distribution within organisms . More research is needed to fully understand the ADME properties of this compound.

Result of Action

At the molecular level, this compound and related polycyclic musks have been found to cause estrogenic effects, genetic injuries, and disturbances in gene expression . The formation of imines during the photochemical transformation of this compound with histidine/glycine could potentially lead to skin sensitization .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the presence of dissolved organic matter during the photolysis of this compound can lead to the formation of TPs that are more toxic than the parent compound . Moreover, this compound levels in the environment can be monitored using passive samplers, which can provide insights into the compound’s persistence and potential effects in the environment .

Biochemische Analyse

Biochemical Properties

Tonalide interacts with various biomolecules in biochemical reactions. It has been found to be stable and bioaccessible in certain cooking and digestion processes

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, in marine microalgae, it has been found to inhibit growth, indicating a potential influence on cell function

Molecular Mechanism

It is known to undergo transformation during environmental geochemistry processes, leading to the formation of transformation products (TPs) that may pose increased risks to human health and ecosystems

Temporal Effects in Laboratory Settings

It is known that this compound can undergo transformation during environmental geochemistry processes . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

Studies on the effects of varying dosages of this compound in animal models are sparse. One study conducted on rainbow trout showed that this compound exposure could potentially affect hematocrit levels, but no significant changes were observed in the biochemical profile

Metabolic Pathways

Given its lipophilic nature, it is likely to interact with enzymes or cofactors involved in lipid metabolism

Transport and Distribution

This compound, due to its lipophilic nature, is likely to be transported and distributed within cells and tissues via lipid transporters

Subcellular Localization

Given its lipophilic nature, it may localize in lipid-rich areas of the cell

Vorbereitungsmethoden

Tonalide is synthesized through a series of Friedel-Crafts alkylation reactions. The process involves the following steps:

Friedel-Crafts Alkylation:

p-Isopropyl toluene and 2,3-dimethyl-1-butene are used as raw materials. Tertiary butyl chloride acts as a hydrogen absorption agent to synthesize the intermediate 1,1,3,4,4,6-hexamethyl tetrahydronaphthalene.Second Friedel-Crafts Alkylation: The intermediate is then reacted with acetyl chloride in the presence of a dichloromethane solvent to produce this compound

Industrial production of this compound has been optimized using continuous-flow microreactors, which offer higher efficiency and safety compared to traditional batch reactors. This method involves the use of aluminum chloride as a catalyst, with optimized reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

Tonalide primarily undergoes Friedel-Crafts alkylation reactions during its synthesis. The key reactions include:

Friedel-Crafts Alkylation: Involves the reaction of p-Isopropyl toluene with 2,3-dimethyl-1-butene, followed by a second alkylation with acetyl chloride.

Catalysts and Conditions: Aluminum chloride is commonly used as a catalyst. .

The major product formed from these reactions is this compound, which is characterized by its musk-like scent and stability.

Vergleich Mit ähnlichen Verbindungen

Tonalide is often compared to other polycyclic musks, such as Galaxolide and Velvione. While all these compounds share a musk-like scent, this compound is unique in its chemical structure and olfactory properties:

Galaxolide: A constitutional isomer of this compound with a similar scent but different molecular structure.

Velvione: Known for its stronger, warmer, and slightly metallic undertone compared to this compound

These comparisons highlight this compound’s distinctiveness in terms of its scent profile and stability, making it a preferred choice in various fragrance applications.

Eigenschaften

IUPAC Name |

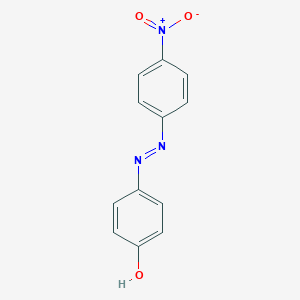

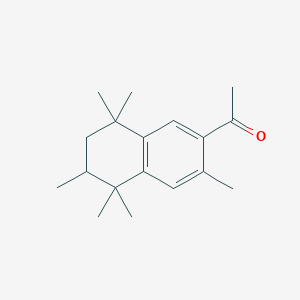

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRJTBAOUJJKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041544 | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid with an odor of musk; [HSDB] | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The boiling temperature at atmospheric pressure is 326 +/- 4 °C. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.25 mg/L, temp not specified | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Solid | |

CAS No. |

21145-77-7, 1506-02-1 | |

| Record name | Tonalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54.5 °C | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tonalide?

A1: The molecular formula of this compound is C18H26O, and its molecular weight is 258.4 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various environmental and biological samples. [, ]

Q3: How stable is this compound in different environments?

A3: this compound exhibits persistence in various environments. Studies have detected its presence in sewage sludge, surface waters, sediments, and even fish tissues. [, ] Its stability contributes to its accumulation in these compartments.

Q4: Does this compound degrade during composting processes?

A4: Research indicates that composting can effectively degrade this compound. One study observed a degradation rate of 77.91% for this compound during sludge composting. [] This suggests composting as a potential method for managing this compound-containing waste.

Q5: What are the known ecotoxicological effects of this compound?

A5: Studies have explored the potential effects of this compound on various aquatic organisms. Research has shown that this compound can inhibit the growth of certain marine microalgae species, such as Phaeodactylum tricornutum and Isochrysis galbana, at environmentally relevant concentrations. [, ] Furthermore, exposure to this compound has been shown to negatively impact the development of sea urchin (Paracentrotus lividus) larvae and increase mortality in gilthead seabream (Sparus aurata) larvae. [, ] These findings suggest that this compound might pose risks to sensitive aquatic species, particularly during early life stages.

Q6: How does this compound enter the environment?

A6: The primary pathway for this compound entering the environment is through wastewater discharge. As a common ingredient in personal care products, it is washed off during use and enters sewage systems. Conventional wastewater treatment plants often fail to completely remove this compound, leading to its release into surface waters. [, ]

Q7: Can this compound be removed from wastewater effectively?

A7: While conventional wastewater treatment plants may not completely remove this compound, research suggests that constructed wetlands could offer a promising alternative. Studies have shown effective removal of this compound in different constructed wetland configurations, with removal efficiencies influenced by factors like plant presence, hydraulic loading rate, and temperature. [, ]

Q8: How is this compound typically measured in environmental samples?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound in environmental matrices like water, sludge, and biota. [, , ] This method offers high sensitivity and selectivity for the detection and quantification of this compound at trace levels. Solid-phase extraction (SPE) is often employed as a pre-concentration technique to extract and concentrate this compound from water samples before GC-MS analysis. [, ]

Q9: Are there other techniques available for this compound analysis?

A9: Yes, besides GC-MS, researchers have explored alternative methods like headspace stir bar sorptive extraction (HS-SBSE) coupled with thermal desorption GC-MS for the determination of this compound in sludge samples. [] This solvent-free technique offers advantages in terms of simplicity and minimal sample preparation. Additionally, closed-loop stripping analysis (CLSA) combined with GC-MS detection has been successfully applied for quantifying this compound in various water matrices, including wastewater, river water, and tap water. []

Q10: Does this compound interact with enzymes involved in detoxification or hormone regulation?

A10: In vitro studies using fish models have provided insights into the potential interactions of this compound with biological systems. Research suggests that this compound might interact with certain cytochrome P450 enzymes (CYPs), which are crucial for xenobiotic metabolism and hormone regulation. Specifically, this compound has shown inhibitory effects on CYP3A activity in carp liver microsomes, and to a lesser extent, on CYP1A activity. [] Additionally, this compound has demonstrated the ability to reduce the induction of CYP1A gene transcription (cyp1a) by known inducers like benzo[a]pyrene (B[a]P) in a fish cell line (PLHC-1). [] These findings warrant further investigation into the potential endocrine disrupting effects of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.